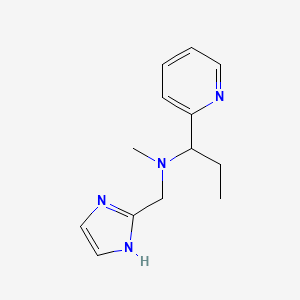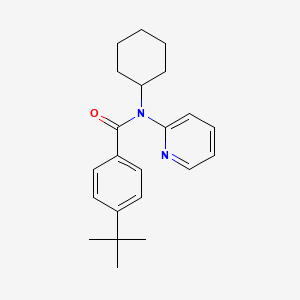![molecular formula C18H25NO2S B4022810 N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4022810.png)
N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide and related compounds often involves multistep reactions including acrylamide functionalization, cyclohexylthio addition, and methoxyphenyl incorporation. One method involves the diastereoselective synthesis of acrylamide derivatives through reactions with substituted isothiocyanates and methyl iodide, under basic conditions in DMF, showcasing the versatility of acrylamide chemistry for introducing various functional groups (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including this compound, can be confirmed using techniques such as X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses. These methods provide detailed information about the stereochemistry and the precise arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, demonstrating a wide range of chemical properties. For instance, diradical polymerization initiated by specific catalysts at elevated temperatures can be employed to synthesize polymers with acrylonitrile, illustrating the reactivity of the acrylamide group under radical conditions (Li et al., 1991).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, phase behavior, and thermal stability, can be significantly influenced by the molecular structure. For example, the introduction of methoxy and cyclohexylthio groups can affect the compound's solubility in different solvents, its melting point, and its thermal degradation profile, which are critical parameters for materials science applications.
Chemical Properties Analysis
The chemical properties of acrylamide derivatives are closely related to their functional groups. The presence of the acrylamide group allows for further chemical modifications through reactions such as cyclopolymerization, providing a pathway to synthesize novel polymers with unique properties. The reactivity ratios and polymerization kinetics of these compounds can be analyzed to design materials with desired characteristics (Kodaira et al., 2001).
Propriétés
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-21-17-10-6-5-7-15(17)11-12-18(20)19-13-14-22-16-8-3-2-4-9-16/h5-7,10-12,16H,2-4,8-9,13-14H2,1H3,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSAVCGVRKODP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoic acid](/img/structure/B4022727.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022733.png)

![3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B4022751.png)

![5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4022759.png)


![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4022787.png)
![methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate](/img/structure/B4022797.png)
![1-[3-(2-thienylthio)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4022803.png)
![1-sec-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022832.png)
